Chalcone, 3,4,2',4'-tétraméthoxy-

Vue d'ensemble

Description

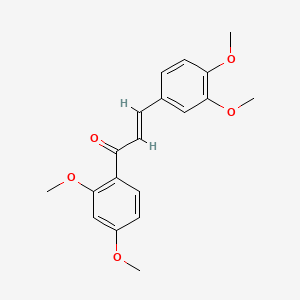

Chalcone, 3,4,2’,4’-tetramethoxy- is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are secondary metabolites belonging to the flavonoid family and are found in various edible and medicinal plants. They are known for their diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory properties .

Applications De Recherche Scientifique

Chalcone, 3,4,2’,4’-tetramethoxy- has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various flavonoids and other bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and as a potential bioactive compound.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of pharmaceuticals and as a natural additive in food and cosmetics

Mécanisme D'action

Target of Action

Chalcones are among the leading bioactive flavonoids with a therapeutic potential implicated in an array of bioactivities . The chalcone, 3,4,2’,4’-tetramethoxy-, has been identified as a potential inhibitor of the Mep A efflux pump. This efflux pump plays a crucial role in antibiotic resistance, and its inhibition can enhance the efficacy of certain antibiotics.

Mode of Action

The mode of action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily through its interaction with the Mep A efflux pump. By inhibiting this pump, the chalcone enhances the efficacy of antibiotics, indicating its role in combating antibiotic resistance.

Biochemical Pathways

Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are bioprecursors of plant flavonoids .

Pharmacokinetics

Chalcones are known to be polyhydroxylated aromatic compounds abundantly found in fruits, grains, legumes, vegetables, and beverages such as tea, coffee, red wine, beer, etc . This suggests that they may have good bioavailability.

Result of Action

The result of the action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily seen in its potential to combat antibiotic resistance. By inhibiting the Mep A efflux pump, it enhances the efficacy of antibiotics. This suggests that it could have potential anti-inflammatory and neuroprotective effects.

Analyse Biochimique

Biochemical Properties

Chalcone, 3,4,2’,4’-tetramethoxy-, plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, Chalcone, 3,4,2’,4’-tetramethoxy- interacts with proteins involved in the regulation of oxidative stress, thereby exerting its antioxidant effects .

Cellular Effects

Chalcone, 3,4,2’,4’-tetramethoxy-, influences various cellular processes. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, Chalcone, 3,4,2’,4’-tetramethoxy- can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Chalcone, 3,4,2’,4’-tetramethoxy- involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with kinases results in the inhibition of phosphorylation processes, which are essential for signal transduction . Additionally, Chalcone, 3,4,2’,4’-tetramethoxy- can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chalcone, 3,4,2’,4’-tetramethoxy- have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Chalcone, 3,4,2’,4’-tetramethoxy- vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Chalcone, 3,4,2’,4’-tetramethoxy- is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation . This compound can also affect metabolic flux by altering the levels of specific metabolites . For instance, it has been shown to increase the production of reactive oxygen species (ROS), which can influence cellular redox balance .

Transport and Distribution

Within cells and tissues, Chalcone, 3,4,2’,4’-tetramethoxy- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of Chalcone, 3,4,2’,4’-tetramethoxy- is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These modifications play a role in directing the compound to its sites of action within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chalcone, 3,4,2’,4’-tetramethoxy- can be synthesized through the Claisen-Schmidt aldol condensation reaction. This involves the reaction between an aldehyde and a ketone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under solvent-free conditions or in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of chalcones often employs similar aldol condensation reactions but on a larger scale. The use of heterogeneous catalysts like potassium carbonate or basic alumina can enhance the reaction efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Chalcone, 3,4,2’,4’-tetramethoxy- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Can be reduced to form dihydrochalcones.

Substitution: Can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing agents.

Substitution: Reagents like halogens, acids, and bases are commonly used.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the reagents used.

Comparaison Avec Des Composés Similaires

Chalcone, 3,4,2’,4’-tetramethoxy- is unique due to its specific methoxy substitutions, which enhance its bioactivity compared to other chalcones. Similar compounds include:

- Licochalcone A

- Xanthohumol

- 4-Hydroxyderricin

- Butein

- Phloretin

- Garcinol

- Flavokawain A, B, and C

- Broussochalcone

- Dimethyl amino chalcones

- Cardamonin

- 2′-Hydroxy-2,3,4′,6′-tetramethoxy chalcone .

These compounds share similar structural features but differ in their specific substitutions and bioactivities.

Propriétés

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLLUWABVOODQ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100753-43-3 | |

| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)